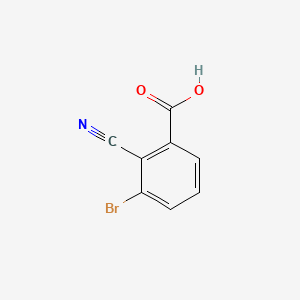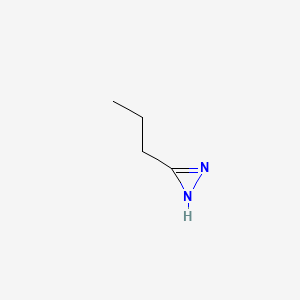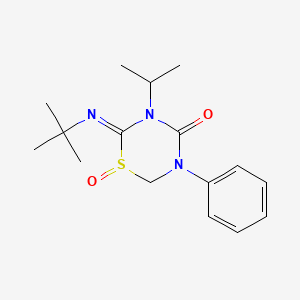
2-Bromo-6-hydrazinylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-hydrazinylbenzonitrile: is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a benzonitrile moiety. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydrazinylbenzonitrile typically involves the bromination of 6-hydrazinylbenzonitrile. One common method includes the reaction of 6-hydrazinylbenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s purity and yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a research setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-hydrazinylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-6-hydrazinylbenzonitrile is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In biological research, it can be used to synthesize compounds with potential pharmacological activities. Its derivatives may exhibit properties useful in drug development.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-hydrazinylbenzonitrile largely depends on its application. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The hydrazinyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-hydrazinylbenzonitrile
- 2-Bromo-5-hydrazinylbenzonitrile
- 2-Bromo-3-hydrazinylbenzonitrile
Uniqueness: 2-Bromo-6-hydrazinylbenzonitrile is unique due to the specific positioning of the bromine and hydrazinyl groups on the benzonitrile ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic pathways .
Propriétés
IUPAC Name |
2-bromo-6-hydrazinylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-3-7(11-10)5(6)4-9/h1-3,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGREABJOLPKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697212 |
Source


|
| Record name | 2-Bromo-6-hydrazinylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260982-77-1 |
Source


|
| Record name | 2-Bromo-6-hydrazinylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)





![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)



